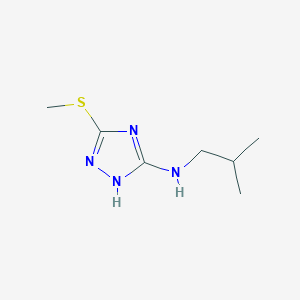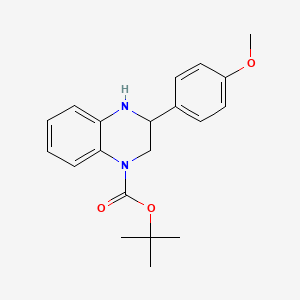
5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide is a chemical compound that falls under the category of heterocyclic compounds . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide involves a three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes . This reaction was studied under the conditions of thermal activation and ultrasonication .Molecular Structure Analysis
The molecular structure of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide is complex. The compound crystallizes in the monoclinic system with the non-centrosymmetric P 2 1 space group . The mineral part building from dihydrogen arsenate anions [H 2 AsO 4] − is linked together and to the organic cations [C 9 H 11 N 4] + by hydrogen bonds only .Chemical Reactions Analysis
The chemical reactions involving 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide are diverse. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide: is a compound that has shown promise in medicinal chemistry due to its structural similarity to pyrazole derivatives . Pyrazoles are known for their therapeutic potential, and compounds like this one are often explored for their biological properties. They can serve as useful ligands for receptors or enzymes, potentially targeting diseases driven by specific molecular pathways.
Materials Science
In the field of materials science, this compound could be utilized as a building block for creating new materials with unique properties . Its molecular structure may allow for the development of novel polymers or coatings with specific characteristics such as increased durability or specialized conductivity.
Agriculture
The compound’s potential applications in agriculture could include serving as a precursor for the synthesis of agrochemicals . These could be designed to target specific pests or diseases, improving crop protection and yield.
Environmental Science
Environmental science could benefit from the compound’s application in the development of sensors or indicators for environmental monitoring . Its chemical reactivity might be harnessed to detect pollutants or changes in environmental conditions.
Biochemistry
In biochemistry, 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide could be used in the study of enzyme-substrate interactions or as a reference compound in analytical methods . Its structure could provide insights into the biochemical pathways and processes.
Pharmacology
Pharmacologically, the compound could be investigated for its drug-like properties, such as its potential role as an inhibitor or activator of certain biological targets . This could lead to the development of new medications for various health conditions.
Safety and Hazards
Propiedades
IUPAC Name |
5-amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-2-4-7(5-6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXLXDCCGLEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)

![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)



![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)